

# Application Notes and Protocols for DAR-4M AM Staining in Cultured Cells

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## Compound of Interest

Compound Name: **DAR-4M**

Cat. No.: **B3039165**

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## Introduction

Diaminorhodamine-4M acetoxyethyl ester (**DAR-4M AM**) is a highly sensitive and photostable fluorescent probe for the detection of nitric oxide (NO) in living cells. As a cell-permeable derivative, **DAR-4M AM** readily crosses the plasma membrane and is subsequently hydrolyzed by intracellular esterases to the membrane-impermeable **DAR-4M**. In the presence of nitric oxide and oxygen, the non-fluorescent **DAR-4M** is converted to the highly fluorescent triazolo-rhodamine analog, **DAR-4M T**, which emits a bright orange fluorescence. This reaction allows for the real-time imaging and quantification of intracellular NO production. A key advantage of **DAR-4M AM** is that its fluorescence is not pH-dependent in the physiological range (pH 4-12), and its longer excitation and emission wavelengths minimize interference from cellular autofluorescence.<sup>[1]</sup>

## Principle of Detection

The detection of nitric oxide by **DAR-4M AM** is a two-step process. First, the acetoxyethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, trapping the now membrane-impermeable **DAR-4M** within the cell.<sup>[1]</sup> Subsequently, in the presence of NO and oxygen, **DAR-4M** undergoes a chemical reaction to form the highly fluorescent **DAR-4M T**. This triazole derivative exhibits a significant increase in fluorescence

quantum efficiency, reported to be approximately 840-fold greater than that of **DAR-4M**, enabling sensitive detection of NO.[2]

## Spectral Properties

The spectral characteristics of **DAR-4M T**, the fluorescent product of the reaction between **DAR-4M** and nitric oxide, are summarized in the table below.

Property	Wavelength (nm)
Excitation Maximum ( $\lambda_{\text{ex}}$ )	~560
Emission Maximum ( $\lambda_{\text{em}}$ )	~575

Note: These values are approximate and may vary slightly depending on the experimental conditions and instrumentation.

## Data Presentation

The following table summarizes the quantitative analysis of nitric oxide production in lung endothelial cells using **DAR-4M AM**, as measured by the fold change in mean fluorescence intensity (MFI).

Cell Type	Condition	Fold Change in MFI (Mean $\pm$ SEM)
Lung Endothelial Cells	Wild-Type (WT)	1.00 $\pm$ 0.05
Lung Endothelial Cells	PSGL-1 Knockout	0.65 $\pm$ 0.08

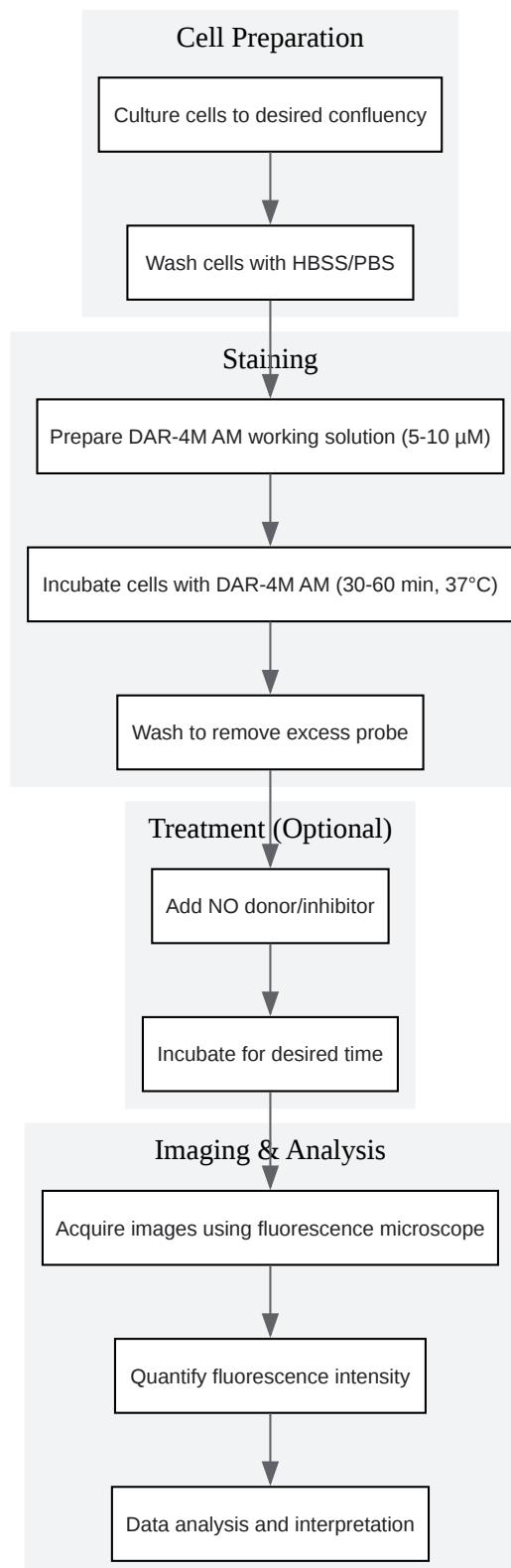
This data is adapted from a study investigating nitric oxide production in a mouse model and serves as an example of quantitative analysis.[3][4] Researchers should generate their own data for their specific cell type and experimental conditions.

## Experimental Protocols

### Materials

- **DAR-4M AM** (prepare a 1-5 mM stock solution in anhydrous DMSO)
- Cultured cells grown on a suitable imaging vessel (e.g., glass-bottom dishes, coverslips, or microplates)
- Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Nitric oxide (NO) donor (e.g., S-nitroso-N-acetyl-DL-penicillamine [SNAP] or sodium nitroprusside [SNP]) for positive controls
- NO synthase inhibitor (e.g., L-NAME) for negative controls
- Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)

## Experimental Workflow

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Experimental workflow for **DAR-4M AM** staining.

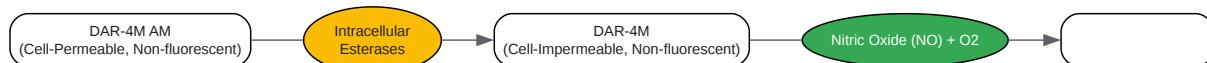
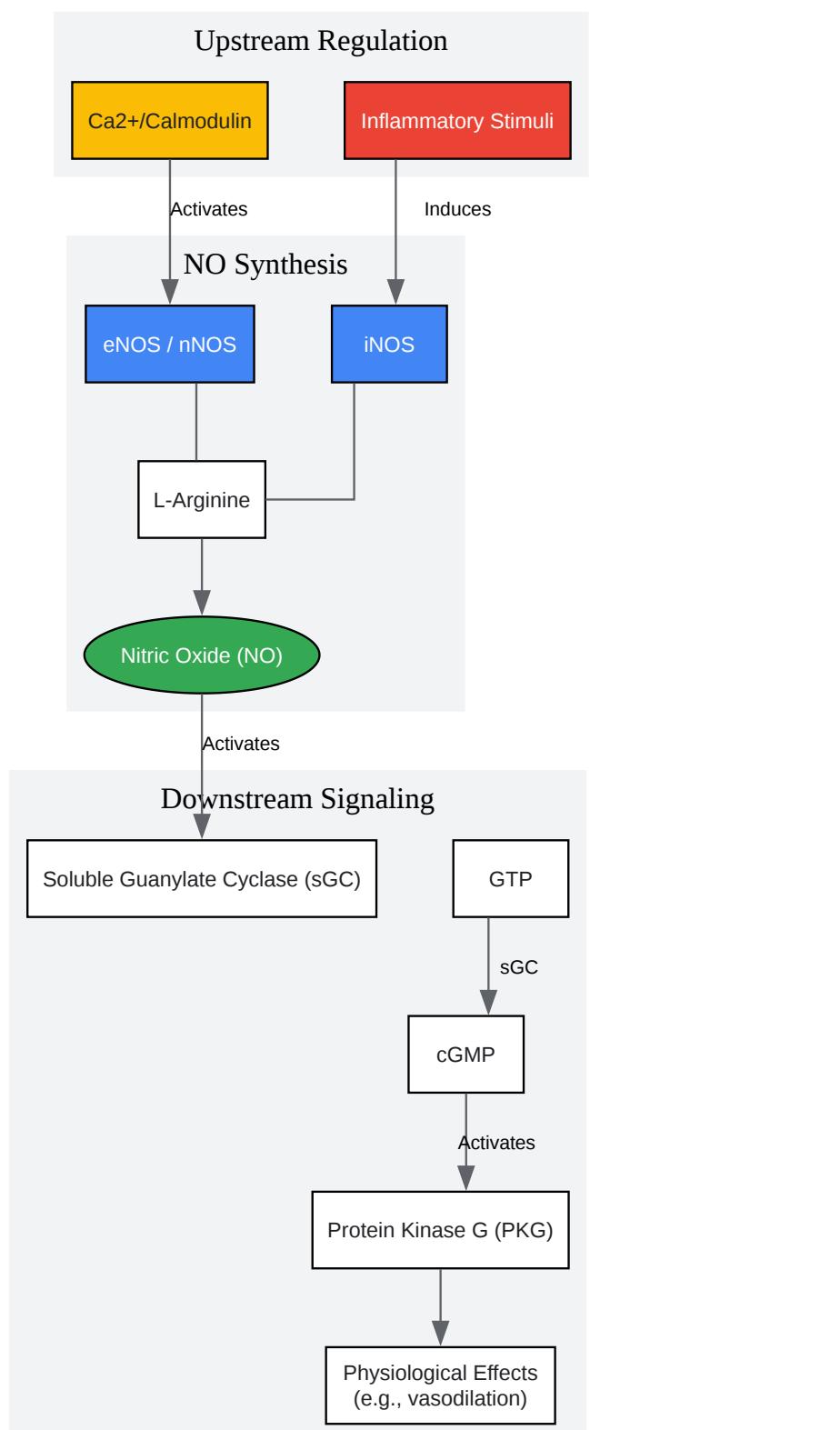
## Detailed Staining Protocol

- Cell Preparation:
  - Culture cells on a suitable imaging vessel to the desired confluence (typically 70-90%).
  - On the day of the experiment, carefully remove the culture medium.
  - Wash the cells twice with pre-warmed HBSS or PBS (pH 7.4) to remove any residual serum and medium components that may interfere with the staining.
- **DAR-4M AM Loading:**
  - Prepare a fresh working solution of **DAR-4M AM** in HBSS or PBS at a final concentration of 5-10  $\mu$ M. It is recommended to first dilute the DMSO stock solution in a small volume of buffer and then add it to the final volume to ensure proper mixing and avoid precipitation.
  - Add the **DAR-4M AM** working solution to the cells.
  - Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- Washing:
  - After incubation, remove the **DAR-4M AM** loading solution.
  - Wash the cells twice with pre-warmed HBSS or PBS to remove any excess, non-hydrolyzed probe.
- Induction of Nitric Oxide Production (Optional):
  - To induce NO production, replace the buffer with fresh pre-warmed HBSS or PBS containing the desired concentration of an NO donor (e.g., 100  $\mu$ M SNAP) or other experimental stimulus.
  - For negative controls, cells can be pre-incubated with an NO synthase inhibitor (e.g., 1 mM L-NAME) for a sufficient time before and during stimulation.

- Incubate for the desired period to allow for NO production and its reaction with **DAR-4M**.
- Fluorescence Imaging:
  - Acquire fluorescence images using a fluorescence microscope equipped with a filter set appropriate for rhodamine (Excitation: ~560 nm, Emission: ~575 nm).
  - It is crucial to use consistent imaging parameters (e.g., exposure time, gain) across all experimental conditions to allow for accurate comparison of fluorescence intensities.
- Data Analysis:
  - The fluorescence intensity of individual cells or regions of interest can be quantified using appropriate image analysis software (e.g., ImageJ/Fiji).
  - Calculate the mean fluorescence intensity for each experimental group.
  - The data can be presented as raw fluorescence units, fold change over control, or normalized to a baseline measurement.

## Signaling Pathway and Chemical Reaction

Nitric oxide is a key signaling molecule involved in numerous physiological processes. It is synthesized by nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The activity of nNOS and eNOS is regulated by intracellular calcium levels, while iNOS expression is induced by inflammatory stimuli. Once produced, NO can diffuse to adjacent cells and activate its primary receptor, soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and downstream signaling events.



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